molecular formula C8H11F2NO2 B13681255 Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate

Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate

Cat. No.: B13681255
M. Wt: 191.17 g/mol
InChI Key: ISTKKXOKUJWJKD-UHFFFAOYSA-N
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Description

Methyl 3,3-difluoro-1-azabicyclo[320]heptane-5-carboxylate is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluorinated precursor with a nitrogen-containing reagent, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the cyclization and esterification processes.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atom or the bicyclic framework.

    Reduction: Reduction reactions may target the difluorinated carbons or the ester group.

    Substitution: Substitution reactions can occur at various positions on the bicyclic structure, often facilitated by the presence of the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions to achieve substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes.

Comparison with Similar Compounds

  • Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate
  • 3-azabicyclo[3.1.1]heptanes

Comparison: Methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate is unique due to its specific bicyclic structure and the presence of difluorinated carbons. This structural feature imparts distinct chemical and physical properties compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H11F2NO2

Molecular Weight

191.17 g/mol

IUPAC Name

methyl 3,3-difluoro-1-azabicyclo[3.2.0]heptane-5-carboxylate

InChI

InChI=1S/C8H11F2NO2/c1-13-6(12)7-2-3-11(7)5-8(9,10)4-7/h2-5H2,1H3

InChI Key

ISTKKXOKUJWJKD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCN1CC(C2)(F)F

Origin of Product

United States

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